2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione
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Description
2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32. The purity is usually 95%.
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Biological Activity
2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione, also known by its CAS number 1368420-44-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse sources.
The compound's molecular formula is C11H16N2O2S, with a molecular weight of 240.32 g/mol. It features a thiazine ring which is known for its diverse biological activities. The synthesis typically involves the reaction of phenyl derivatives with thiazine precursors under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that compounds containing the thiazine moiety exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. For example:
- Antifungal Activity : A study demonstrated that thiazole derivatives exhibit antifungal activity against Candida albicans and Candida parapsilosis, suggesting potential parallels in activity for thiazines .
- Antibacterial Activity : Compounds with similar structures have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of functional groups such as bromo or methyl significantly enhances this activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazine compounds often act as inhibitors of key enzymes involved in microbial metabolism. For instance, they may inhibit the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi .
- Lipophilicity : The lipophilic nature of these compounds facilitates their ability to penetrate cell membranes, enhancing their bioavailability and effectiveness against pathogens .
Pharmacokinetics
Pharmacokinetic studies using models like SwissADME indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. It adheres to Lipinski’s rule of five, suggesting good oral bioavailability. The Log P values indicate sufficient lipid solubility which is essential for transmembrane diffusion .
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:
- Study on Antifungal Efficacy : A series of synthesized thiazole derivatives were tested against fungal strains, showing that specific substitutions at the para position of the phenyl ring significantly influenced antifungal potency. Compounds with electronegative substituents demonstrated enhanced activity .
- Antibacterial Testing : In a comparative study, various thiazole and thiazine derivatives were evaluated for antibacterial properties. Results indicated that modifications in the chemical structure led to varying levels of activity against different bacterial strains .
Properties
IUPAC Name |
[3-(1,1-dioxothiazinan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-16(13,14)15/h3-5,8H,1-2,6-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVROTXFLCCLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.